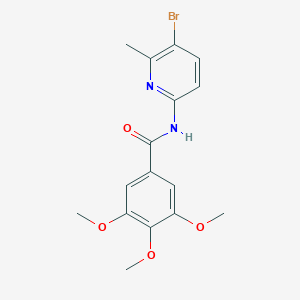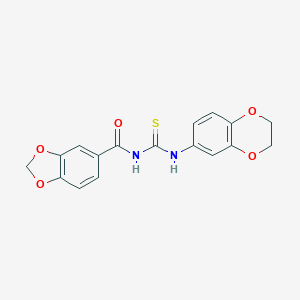![molecular formula C20H24ClN3O2 B278378 5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B278378.png)
5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide, also known as MLN-4760, is a small molecule inhibitor of the enzyme heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding, stabilization, and activation of many client proteins, including oncogenic signaling proteins. Inhibition of Hsp90 has emerged as a promising strategy for cancer therapy, and MLN-4760 has been shown to have potent anti-tumor activity in preclinical studies.
作用机制
5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide inhibits the ATPase activity of Hsp90, leading to the destabilization and degradation of client proteins that are dependent on Hsp90 for their stability and function. This results in the inhibition of oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway and the Raf/MEK/ERK pathway, which are frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, 5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. 5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide has also been shown to inhibit the activity of the cytochrome P450 enzyme CYP3A4, which is involved in the metabolism of many drugs.
实验室实验的优点和局限性
5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide has several advantages as a tool compound for studying the role of Hsp90 in cancer and other diseases. It is a potent and selective inhibitor of Hsp90, with minimal off-target effects. It has been extensively characterized in preclinical studies, and its mechanism of action is well understood. However, 5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide also has some limitations. It is a small molecule inhibitor, which may limit its efficacy in certain contexts. It also has limited solubility in aqueous solutions, which may make it difficult to use in certain experimental systems.
未来方向
There are several future directions for research on 5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide and related compounds. One area of interest is the development of more potent and selective Hsp90 inhibitors that can overcome the limitations of current compounds. Another area of interest is the identification of biomarkers that can predict which tumors are most likely to respond to Hsp90 inhibition. Finally, there is interest in exploring the potential of Hsp90 inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, to improve outcomes for cancer patients.
合成方法
The synthesis of 5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been described in the literature. Briefly, the synthesis involves the reaction of 2-methoxy-5-chlorobenzoyl chloride with 4-(4-ethylpiperazin-1-yl)aniline in the presence of a base to form the intermediate 5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide. This intermediate is then purified and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide inhibits the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. In vivo studies have demonstrated that 5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide has potent anti-tumor activity in mouse xenograft models of human cancer.
属性
产品名称 |
5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide |
|---|---|
分子式 |
C20H24ClN3O2 |
分子量 |
373.9 g/mol |
IUPAC 名称 |
5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-23-10-12-24(13-11-23)17-7-5-16(6-8-17)22-20(25)18-14-15(21)4-9-19(18)26-2/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
InChI 键 |
GHGATZCSUPVELB-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
规范 SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)

![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)


